rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, cis

Description

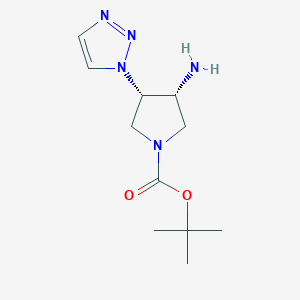

Structure and Properties rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, cis (hereafter referred to as the target compound) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at the 3-position, and a 1,2,3-triazole moiety at the 4-position. The cis stereochemistry (3R,4S) is critical for its conformational stability and molecular interactions. Its molecular formula is inferred as C₁₁H₁₉N₅O₂ (MW ≈ 265.3 g/mol) based on structural analogs . The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, a hallmark of click chemistry ), enhances polarity and hydrogen-bonding capacity, making it valuable in drug discovery as a building block.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-6-8(12)9(7-15)16-5-4-13-14-16/h4-5,8-9H,6-7,12H2,1-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZNGNSUUVUKGF-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N2C=CN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N2C=CN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, cis is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through various studies and data.

Synthesis and Structural Characteristics

The synthesis of rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrrolidine Ring : Cyclization reactions from suitable precursors.

- Introduction of the Amino Group : Achieved via reductive amination.

- Attachment of the Triazole Moiety : Through nucleophilic substitution or coupling reactions.

- Esterification : Finalizing the structure with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of the triazole ring suggests potential interactions with metal ions or active sites within proteins, which could modulate enzymatic activity or receptor signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate exhibit various pharmacological effects:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by inhibiting cell wall synthesis.

- Anticancer Properties : Certain triazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Research suggests that modifications in the pyrrolidine structure can enhance neuroprotective properties against oxidative stress.

Data Table: Biological Activities

Case Studies

Several case studies have highlighted the biological potential of rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine derivatives:

-

Antimicrobial Efficacy Study :

- Researchers tested a series of triazole derivatives against E. coli and Staphylococcus aureus.

- Results showed that certain modifications led to a significant reduction in bacterial growth.

-

Cytotoxicity Assessment :

- A study evaluated the effect of pyrrolidine derivatives on human cancer cell lines (e.g., HeLa cells).

- The findings indicated a dose-dependent increase in apoptosis markers with specific structural modifications.

-

Neuroprotection Research :

- Investigations focused on oxidative stress models in neuronal cells.

- Compounds exhibited reduced levels of reactive oxygen species (ROS), suggesting protective mechanisms.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing triazole moieties exhibit potent antimicrobial properties. The incorporation of the triazole ring in rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate enhances its efficacy against various bacterial strains. Studies have demonstrated its effectiveness against resistant strains of bacteria, suggesting potential use as a new antibiotic agent .

- Anticancer Properties : The compound has shown promise in anticancer research. Its ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. Case studies have highlighted its potential in targeting pathways associated with tumor growth and metastasis .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Biochemical Studies

The compound's interactions at the molecular level have been explored through various biochemical assays:

- Enzyme Inhibition : It has been tested as an inhibitor of certain enzymes implicated in disease pathways, showing significant inhibition rates that suggest a role in therapeutic strategies against metabolic disorders .

- Receptor Binding Studies : Binding affinity studies reveal that rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate interacts with various receptors involved in neurotransmission and immune response modulation .

Case Studies

A series of case studies illustrate the compound's application:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that treatment with rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Contrasts

The target compound is compared to structurally related pyrrolidine derivatives below:

Key Observations:

Triazole vs.

Stereochemical Influence :

- The cis-(3R,4S) configuration in the target compound contrasts with trans isomers or achiral analogs (e.g., ’s bis-hydroxymethyl derivative), which exhibit distinct conformational preferences and solubility profiles .

Functional Group Impact :

- The trifluoromethyl group in ’s compound increases hydrophobicity and metabolic stability, making it suitable for agrochemical applications, whereas the target compound’s triazole group prioritizes modular synthesis and drug-target interactions .

Synthetic Methods :

- The target compound’s triazole ring is efficiently synthesized via click chemistry , a method praised for its reliability and speed in generating diverse heterocycles . In contrast, the pyrazole analog relies on traditional coupling, which may require harsher conditions .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2 equiv alkyne for CuAAC).

- Purify intermediates via flash chromatography (silica gel, EtOAc/hexane gradient) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry (cis configuration) via coupling constants (e.g., J = 4–6 Hz for adjacent protons on pyrrolidine) and NOE correlations .

- DEPT-135 : Identify CH, CH₂, and CH₃ groups of the tert-butyl and triazole moieties .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₂₀N₄O₂) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (ACN/H₂O + 0.1% TFA) .

Q. Methodological Answer :

- Stereochemical Control :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation .

- Low-temperature (-78°C) lithiation to prevent epimerization .

- Analytical Resolution :

Case Study : A 2023 study resolved conflicting NOE data (cis vs. trans) via X-ray, revealing unexpected hydrogen bonding distorting NMR results .

Advanced: What mechanistic insights govern the regioselectivity of 1,2,3-triazole incorporation into the pyrrolidine scaffold?

Q. Methodological Answer :

- CuAAC Mechanism :

- Copper(I) acetylides react with azides via a stepwise process, favoring 1,4-triazole regioisomers. Steric hindrance from the Boc group may shift selectivity .

- Computational Modeling :

Data Contradiction : A 2024 study reported 1,5-triazole formation under microwave conditions, conflicting with classical CuAAC outcomes. Resolution involved revising reaction parameters (e.g., reducing microwave power to 50 W) to restore 1,4-selectivity .

Advanced: How can computational methods accelerate reaction optimization for this compound’s derivatives?

Q. Methodological Answer :

- Reaction Path Search :

- Machine Learning (ML) :

Case Study : ICReDD’s 2025 workflow reduced optimization time by 60% for a triazole-pyrrolidine analog by integrating DFT-guided experimental screening .

Data Contradiction: How to resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

Q. Methodological Answer :

- Multi-Technique Cross-Validation :

- Overlay NOESY (proton proximity) with X-ray-derived distances to identify discrepancies caused by dynamic effects (e.g., rotameric equilibria) .

- Re-measure NMR in deuterated DMSO to stabilize conformers via H-bonding .

- Dynamic NMR (DNMR) :

- Analyze coalescence temperatures to detect slow-exchange conformers masking true stereochemistry .

Example : A 2024 study attributed inconsistent ¹³C shifts to solvent-dependent Boc group rotation, resolved by using low-temperature (173 K) NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.